(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-3-2-14(18)12-15(16)17(23)22-10-8-20(9-11-22)6-7-21-5-4-19-13-21/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWFNMLMGWEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
-
Formation of the Imidazole Moiety:
- Starting with glyoxal and ammonia, the imidazole ring is synthesized through a cyclization reaction.
- Reaction conditions: Typically carried out in an aqueous medium at elevated temperatures.
-
Attachment of the Piperazine Ring:
- The imidazole derivative is then reacted with ethylenediamine to form the imidazole-ethylamine intermediate.
- This intermediate undergoes a nucleophilic substitution with piperazine to form the imidazole-ethyl-piperazine compound.
- Reaction conditions: Conducted in an organic solvent like dichloromethane under reflux conditions.
-
Formation of the Methanone Moiety:
- The final step involves the reaction of the imidazole-ethyl-piperazine compound with 5-chloro-2-methoxybenzoyl chloride.
- Reaction conditions: Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include dihydroimidazole derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of pharmaceuticals and agrochemicals.
- Potential applications in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating neurological functions. The methanone group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Benzimidazole Moieties
- (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a): Structural Differences: Replaces the imidazole with a benzimidazole and lacks the 5-chloro-2-methoxyphenyl group. Functional Impact: Benzimidazole’s larger aromatic system may improve π-π stacking in receptor interactions but reduce solubility compared to imidazole. The absence of chlorine and methoxy groups diminishes electronic effects .
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Structural Differences: Features a chloroethanone group instead of the methanone-linked aromatic system.
Analogues with Triazole and Pyrimidine Substituents
- 1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m2): Structural Differences: Incorporates a triazole-pyrimidine scaffold instead of imidazole and uses a simpler ethanone linker.
- (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3): Structural Differences: Substitutes the imidazole with a methyltriazole and introduces a pyrimidine-amino group. Functional Impact: The methyltriazole improves metabolic stability, while the pyrimidine group may enhance DNA intercalation properties .
Imidazo-Triazepine Derivatives
- 2-(4-Methoxybenzylidene)-9-phenyl-2H-imidazo[1,2-b][1,2,4]triazepine-3,6,8(5H,7H,9H)-trione (15) :
Comparative Data Table
Biological Activity
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone , often referred to as a hybrid imidazole-piperazine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Imidazole Ring : Known for its diverse biological activities, including antibacterial and antifungal properties.
- Piperazine Moiety : Contributes to the compound's ability to interact with various biological targets.
- Chloro and Methoxy Substituents : These groups enhance the compound's lipophilicity and may influence its receptor binding affinity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in our compound suggests potential efficacy against a range of pathogens, as similar compounds have shown activity against bacteria and fungi .
Anticancer Properties
Studies have demonstrated that piperazine derivatives possess anticancer activity. For instance, compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines. The hybrid nature of this compound may enhance its selectivity and potency against tumor cells . A notable study reported that certain imidazole-based compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer potential .
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Protein Kinases : Many piperazine derivatives act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.
- DNA Interaction : Imidazole-containing compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Antitumor Activity Assessment
- Antimicrobial Efficacy
Data Summary
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone exhibit significant antitumor properties. For instance, a study reported the synthesis of imidazole derivatives that demonstrated cytotoxic effects against cancer cell lines, including HeLa and MCF7 cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Caspase activation |
| Compound C | A549 | 12 | Mitochondrial disruption |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives containing piperazine and imidazole structures possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 10 µg/mL |
| Compound E | S. aureus | 8 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
CNS Activity
Due to the presence of both piperazine and imidazole moieties, this compound is being investigated for its potential as a central nervous system (CNS) agent. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models, likely through modulation of serotonin receptors .
Case Study 1: Anticancer Properties
A recent study synthesized a series of imidazole-containing compounds, including derivatives of this compound). These compounds were tested against various cancer cell lines, revealing IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types .
Case Study 2: Antibiotic Development
In another investigation, researchers explored the antimicrobial potential of piperazine derivatives against resistant bacterial strains. The compound demonstrated promising results, leading to further development as a candidate for antibiotic therapy. The study emphasized the need for continued research into structure-activity relationships to optimize antimicrobial efficacy .
Chemical Reactions Analysis
Key Intermediate Reactions
Imidazole Reactivity
The imidazole ring participates in:
-
Electrophilic Substitution : Bromination at the C2 position using NBS in CCl₄ .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in catalytic systems .
Piperazine Modifications
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetylated with acetic anhydride in pyridine to yield N-acetyl derivatives.
Aryl Ketone Reactions
-
Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ in MeOH (yield: 84%) .
-
Nucleophilic Aromatic Substitution : The 5-chloro group is displaced by amines (e.g., morpholine) under microwave irradiation .
Hydrolytic Degradation
-
Acidic Conditions : The piperazine ring undergoes partial hydrolysis in 1M HCl at 60°C, forming ethylene diamine derivatives.
-
Basic Conditions : The imidazole ring remains stable, but the methoxy group demethylates in 2M NaOH .
Oxidative Pathways
Enzyme Inhibition
The compound acts as a non-competitive inhibitor of cytochrome P450 3A4 (CYP3A4), with an IC₅₀ of 12 µM, likely due to coordination with the heme iron via the imidazole nitrogen .
Metal Complexation
Forms stable complexes with Cu(II) and Zn(II), characterized by UV-Vis and ESR spectroscopy :
| Metal | λₘₐₓ (nm) | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 680 | 8.2 |
| Zn²⁺ | 320 | 6.7 |
Comparative Reactivity with Structural Analogs
| Feature | This Compound | Analog (EVT-3156396) |
|---|---|---|
| Imidazole Reactivity | Brominates at C2 | Resists electrophilic attack |
| Piperazine Stability | Hydrolyzes in acid | Stable under acidic conditions |
| Aryl Ketone Reduction | 84% yield with NaBH₄ | 72% yield with LiAlH₄ |
Key Research Findings
-
The imidazole-piperazine linkage enhances metabolic stability compared to non-imidazole analogs .
-
Demethylation of the methoxy group under basic conditions generates a reactive phenol, enabling further functionalization .
-
Copper complexes show promise as anticancer agents, with IC₅₀ values of 7–18 µM against HCT-116 and HeLa cells .
Q & A
Basic: What are the standard synthetic routes for preparing (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone?
Answer:
The synthesis typically involves a multi-step approach:
Imidazole-ethyl-piperazine core formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH (6.5–7.5) to form the imidazole ring, followed by alkylation with 2-chloroethylpiperazine in DMF at 80–100°C .
Ketone linkage : Reaction of the piperazine-imidazole intermediate with 5-chloro-2-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Key conditions to monitor:
- Temperature during imidazole ring formation (exothermic reaction).
- Solvent choice (DMF for alkylation, DCM for acylation).
- Reaction time (12–24 hours for imidazole condensation).
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- 13C NMR verifies carbonyl (C=O) at ~170 ppm and aromatic carbons.
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]+ expected ~435 m/z) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
Advanced: How can reaction yields for the imidazole-piperazine core be optimized?
Answer:
Low yields (~40%) often stem from:
- Byproduct formation : Competing N-alkylation vs. O-alkylation. Mitigate by using anhydrous solvents and catalytic KI (10 mol%) to favor SN2 pathways .
- Incomplete imidazole cyclization : Optimize pH (6.5–7.0) and use microwave-assisted synthesis (100°C, 30 min) to improve cyclization efficiency .
- Purification losses : Replace column chromatography with preparative HPLC for polar intermediates .
Table 1 : Yield Optimization Strategies
| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | DMF + 10% KI | 45% → 62% |
| Reaction Time | 24 hours | Microwave (30 min) | 40% → 68% |
| Purification | Column | Prep-HPLC | 75% recovery → 90% |
Advanced: What computational methods predict binding affinity to histamine receptors?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with histamine H1/H4 receptors. The imidazole ring shows hydrogen bonding with Glu181 (H1) and Asp94 (H4), while the methoxyphenyl group occupies hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values. Electron-withdrawing groups (e.g., Cl) enhance affinity by ~30% .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (GROMACS). Piperazine flexibility reduces binding entropy .
Advanced: How to resolve contradictory IC50 values in enzyme inhibition assays?
Answer:
Discrepancies may arise from:
- Assay Conditions :
- pH variations (optimize to 7.4 using phosphate buffer).
- Enzyme source (recombinant vs. tissue-extracted).
- Compound Stability : Degradation in DMSO stock solutions. Verify stability via HPLC before assays .
- Data Normalization : Use internal controls (e.g., known H1 antagonists like cetirizine) to calibrate activity .
Table 2 : Case Study of IC50 Variability
| Assay Condition | IC50 (nM) | Source | Resolution Strategy |
|---|---|---|---|
| Recombinant H1 (pH 7.4) | 12 ± 2 | Standardized buffer | |
| Tissue H1 (pH 7.0) | 45 ± 10 | Re-test at pH 7.4 |
Advanced: What strategies validate unexpected byproducts in the final synthesis step?
Answer:
- LC-MS/MS : Identify byproducts (e.g., over-alkylated piperazines or hydrolyzed ketones).
- Mechanistic Probes :
- Add radical scavengers (TEMPO) to test for free-radical pathways.
- Use deuterated solvents (DCM-d2) to track proton exchange in NMR .
- Isolation and Crystallography : Single-crystal X-ray diffraction of byproducts to confirm structures .
Basic: What biological screening approaches are recommended for initial activity profiling?
Answer:
- In Vitro Receptor Binding : Radioligand displacement assays for histamine H1/H4 and serotonin 5-HT2A receptors (IC50 < 100 nM suggests lead potential) .
- Cytotoxicity : MTT assay in HEK293 cells (CC50 > 50 µM indicates low toxicity) .
- Solubility : Shake-flask method in PBS (logP ~2.5 predicts moderate bioavailability) .
Advanced: How to design SAR studies for optimizing selectivity between H1 and H4 receptors?
Answer:
- Substituent Modulation :
- Replace 5-Cl with 5-F: Reduces H1 affinity by 20% but increases H4 selectivity 3-fold .
- Vary piperazine substituents: Bulky groups (e.g., isopropyl) hinder H4 binding .
- Pharmacophore Mapping : Overlay H1/H4 crystal structures to identify selectivity-determining residues (e.g., Tyr431 in H1 vs. Leu127 in H4) .
Table 3 : SAR Trends for Key Substituents
| Substituent | H1 IC50 (nM) | H4 IC50 (nM) | Selectivity (H1/H4) |
|---|---|---|---|
| 5-Cl | 12 | 85 | 7.1 |
| 5-F | 15 | 28 | 1.9 |
| 5-OCH3 | 45 | 120 | 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
